molecular formula C12H9IN4O2S B5433316 1-(4-iodophenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione

1-(4-iodophenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione

Cat. No. B5433316
M. Wt: 400.20 g/mol
InChI Key: KWCMEZRYDCUVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ITT and is a member of the pyrrolidinedione family of compounds.

Scientific Research Applications

Synthesis and Chemical Properties

Research on the chemical properties and synthesis of derivatives of 1,2,4-triazole, which includes the studied compound, indicates their potential for diverse biological activities. These derivatives are valuable for the development of new synthetic methods and for exploring their biological effects. For example, Suhak, Panasenko, and Knysh (2018) focused on the synthesis and characterization of similar compounds, underscoring the potential for further biological studies (Suhak, Panasenko, & Knysh, 2018).

Anticancer Applications

A significant application area is in cancer research. Šermukšnytė et al. (2022) synthesized derivatives of 1,2,4-triazol-3-ylthioacetohydrazide and tested their cytotoxicity against various cancer cell lines. Their findings highlighted the potential of these compounds in cancer therapy, especially against melanoma, breast, and pancreatic cancer (Šermukšnytė et al., 2022).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of 1,2,4-triazole derivatives are also noteworthy. Bayrak et al. (2009) synthesized and evaluated various 1,2,4-triazoles for their antimicrobial activities, finding that these compounds showed good to moderate activity against a range of microorganisms (Bayrak et al., 2009).

Applications in Luminescent Materials

In the field of material science, Gusev et al. (2011) studied the synthesis and luminescent properties of copper(I) complexes with 1,2,4-triazoles. Their research contributes to the understanding of these compounds in the development of luminescent materials (Gusev et al., 2011).

Enzyme Inhibition Studies

1,2,4-Triazole derivatives are also explored for their enzyme inhibitory activities. For instance, Hassan et al. (2022) synthesized 1,2,4-triazole-based compounds and tested their tyrosinase inhibitory activity, identifying some as potent inhibitors, which is crucial for developing treatments against melanogenesis (Hassan et al., 2022).

properties

IUPAC Name

1-(4-iodophenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN4O2S/c13-7-1-3-8(4-2-7)17-10(18)5-9(11(17)19)20-12-14-6-15-16-12/h1-4,6,9H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCMEZRYDCUVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-iodophenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
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1-(4-iodophenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
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1-(4-iodophenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
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1-(4-iodophenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
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1-(4-iodophenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
Reactant of Route 6
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1-(4-iodophenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione

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